molecular formula C12H15N B11915626 3-Isopropyl-5-methyl-1H-indole

3-Isopropyl-5-methyl-1H-indole

Cat. No.: B11915626
M. Wt: 173.25 g/mol
InChI Key: QYTCWTXIKNBMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

3-Isopropyl-5-methyl-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Isopropyl-5-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

5-methyl-3-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-8,13H,1-3H3

InChI Key

QYTCWTXIKNBMQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.